molecular formula C19H18ClN9 B2845888 1-(5-Chloropyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380179-33-7

1-(5-Chloropyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane

Cat. No.: B2845888
CAS No.: 2380179-33-7
M. Wt: 407.87
InChI Key: WBZXGQUSPDQOGZ-UHFFFAOYSA-N
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Description

1-(5-Chloropyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable candidate for various biological and chemical applications.

Properties

IUPAC Name

6-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN9/c20-15-12-22-19(23-13-15)28-8-2-7-27(9-10-28)17-5-4-16-24-25-18(29(16)26-17)14-3-1-6-21-11-14/h1,3-6,11-13H,2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZXGQUSPDQOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=C(C=N2)Cl)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane typically involves multi-step reactions that include cyclization, substitution, and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

1-(5-Chloropyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloropyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloropyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

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